1-Nitrobenzo[C]cinnoline

Catalog No.
S3648856
CAS No.
91353-89-8
M.F
C12H7N3O2
M. Wt
225.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitrobenzo[C]cinnoline

CAS Number

91353-89-8

Product Name

1-Nitrobenzo[C]cinnoline

IUPAC Name

1-nitrobenzo[c]cinnoline

Molecular Formula

C12H7N3O2

Molecular Weight

225.2 g/mol

InChI

InChI=1S/C12H7N3O2/c16-15(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h1-7H

InChI Key

VRVUIFKAAGDRHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])N=N2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3[N+](=O)[O-])N=N2

One study describes the amination of nitrobenzo[c]cinnolines using hydroxylamine. The researchers found that 1-nitrobenzo[c]cinnoline reacts with hydroxylamine to form a mixture of 2- and 4-amino derivatives. The ratio of the isomers can be controlled by reaction temperature.

Another area of investigation involves the nitration of aminobenzo[c]cinnolines. This research suggests that nitration of N-acetylbenzo[c]cinnolin-2-amine preferentially occurs at the 1-position of the benzo[c]cinnoline ring.

1-Nitrobenzo[C]cinnoline is a heterocyclic compound belonging to the class of nitro derivatives of benzo[c]cinnoline. This compound features a nitro group (-NO₂) attached to the benzene ring of the benzo[c]cinnoline structure, which is characterized by a fused bicyclic system composed of a benzene and a cinnoline moiety. Its molecular formula is C₉H₅N₃O₂, and it has notable physical properties, including a melting point typically around 137–140 °C .

The structural uniqueness of 1-nitrobenzo[C]cinnoline arises from its specific arrangement of nitrogen atoms within the bicyclic framework, influencing its chemical reactivity and biological activity. The presence of the nitro group significantly enhances its electrophilic character, making it a valuable intermediate in various

  • Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of palladium catalysts or other reducing agents like lithium aluminum hydride.
  • Reactions with Hydroxylamine: When treated with hydroxylamine in the presence of potassium hydroxide, 1-nitrobenzo[C]cinnoline yields corresponding amino derivatives, specifically 2- and 4-amino derivatives .
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic nitration and halogenation reactions due to the electron-withdrawing nature of the nitro group, which activates the aromatic system towards further substitution .

1-Nitrobenzo[C]cinnoline exhibits various biological activities that have drawn interest in medicinal chemistry. Preliminary studies suggest potential antitumor properties, as compounds within the benzo[c]cinnoline family have been associated with cytotoxic effects against certain cancer cell lines. Additionally, some derivatives have shown antimicrobial activity, indicating that modifications to the nitro group or other substituents can enhance biological efficacy.

The synthesis of 1-nitrobenzo[C]cinnoline typically involves electrophilic nitration of benzo[c]cinnoline using a mixture of potassium nitrate and sulfuric acid. The general procedure includes:

  • Dissolving benzo[c]cinnoline in a suitable solvent.
  • Adding potassium nitrate and concentrated sulfuric acid to create a nitrating mixture.
  • Heating the reaction mixture at controlled temperatures (around 90 °C) for a specified duration.
  • Isolating the product through vacuum filtration and recrystallization from ethanol to obtain pure 1-nitrobenzo[C]cinnoline as yellow crystals .

1-Nitrobenzo[C]cinnoline serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in:

  • Anticancer Agents: Compounds derived from 1-nitrobenzo[C]cinnoline are being studied for their ability to inhibit tumor growth.
  • Antimicrobial Agents: The compound's derivatives may also exhibit antibacterial or antifungal properties.
  • Dyes and Pigments: Nitro compounds are often utilized in dye chemistry due to their vibrant colors.

Interaction studies involving 1-nitrobenzo[C]cinnoline focus on its reactivity with various nucleophiles and electrophiles. The compound's nitro group plays a crucial role in determining its interaction profile:

  • Nucleophilic Attack: The nitro group can be reduced or displaced by nucleophiles, leading to the formation of amino derivatives or other functionalized products.
  • Metal Coordination: Some studies suggest that 1-nitrobenzo[C]cinnoline can coordinate with metal ions, which may enhance its biological activity or alter its electronic properties.

Several compounds share structural similarities with 1-nitrobenzo[C]cinnoline, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Benzo[C]cinnolineBicyclic aromaticBase structure; lacks nitro group
4-Nitrobenzo[C]cinnolineNitro derivativeGreater electrophilicity than parent
2-Aminobenzo[C]cinnolineAmino derivativeExhibits different biological activities
3-Nitrobenzo[C]cinnolineNitro derivativeVarying reactivity profiles

The uniqueness of 1-nitrobenzo[C]cinnoline lies in its specific positioning of the nitro group, which significantly influences both its chemical behavior and biological activity compared to these similar compounds.

XLogP3

2.3

Wikipedia

1-Nitrobenzo[c]cinnoline

Dates

Last modified: 02-18-2024

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